N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-phenyl-1,3-thiazol-2-yl)propanamide” is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves the Hantzsch method . This method involves the use of N-phenyl-N-thiocarbamoyl-β-alanine as a reactive intermediate . The reaction is carried out in different solvents such as water, acetic acid, DMF, ethanol, and using different bases such as sodium acetate, sodium carbonate, and triethylamine .Molecular Structure Analysis
Thiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Analytical Characterization
- Synthesis and Characterization: N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of N-(4-phenyl-1,3-thiazol-2-yl)propanamide, was synthesized and characterized through various spectral data (Manolov, Ivanov, & Bojilov, 2021).
Biological and Therapeutic Applications
- Matrix Metalloproteinases (MMPs) Inhibition and Wound Healing: 4-Thiazolidinone derivatives, including this compound analogs, demonstrated potential in affecting inflammatory/oxidative processes and inhibiting MMPs, highlighting their potential in wound healing and anti-inflammatory applications (Incerti et al., 2018).
- Antimicrobial and Cytotoxic Activities: Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives exhibited significant antibacterial and anticandidal effects, as well as cytotoxic activities against various cell lines, suggesting their potential in antimicrobial and cancer therapies (Dawbaa et al., 2021).
Imaging and Diagnostic Applications
- Radioiodinated Derivatives for Tumor Hypoxia Imaging: Radioiodinated nitroimidazole-based thioflavin-T derivatives, structurally related to this compound, were synthesized and evaluated as markers for tumor hypoxia, demonstrating potential in nuclear medicine for tumor imaging (Li et al., 2005).
Psychotropic and Neurological Effects
- Psychotropic and Anti-inflammatory Effects: A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited psychotropic, anti-inflammatory, and cytotoxic effects, indicating their potential in neurology and as anti-inflammatory agents (Zablotskaya et al., 2013).
Antiviral and Antimicrobial Agents
- Antiviral and Antimicrobial Properties: Flurbiprofen hydrazide derivatives, structurally related to this compound, demonstrated potential as anti-HCV, anticancer, and antimicrobial agents (Çıkla et al., 2013).
Cardiovascular Applications
- Potential Antihypertensive Drugs: Studies on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, related to this compound, revealed potential as antihypertensive and cardiotropic drugs (Drapak et al., 2019).
Anti-inflammatory Agents
- Anti-Inflammatory Potential: A series of N-(4-(2-aminothiazol-2-yl) (4a,b), (2-hydrazinylthiazol-4-yl) (6) and (2-(cyanomethyl)thiazol-4-yl)phenyl-2-(6-methoxy-naphthalene-2-yl)propanamide derivatives were synthesized and screened for anti-inflammatory activities, indicating the role of this compound derivatives in inflammatory conditions (Thabet et al., 2011).
Glucocorticoid Receptor Modulators
- Glucocorticoid Receptor Binding: Compounds with a 2,2-dimethyl-3-phenyl-N-(thiazol-2-yl)propanamide core, related to this compound, were identified as glucocorticoid receptor modulators, with specific structural features contributing to receptor binding and activity (Xiao et al., 2013).
Cerebral Ischemia Markers
- Cerebral Ischemia Imaging: Nitroimidazole-based thioflavin-T derivatives, structurally similar to this compound, were evaluated as cerebral ischemia markers, offering potential applications in stroke and neurology (Chu et al., 2007).
Urease Inhibition
- Urease Inhibition: Bi-heterocyclic propanamides, including this compound derivatives, showed significant activity against the urease enzyme, suggesting potential applications in conditions where urease inhibition is beneficial (Abbasi et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(4-phenyl-1,3-thiazol-2-yl)propanamide is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing both the level and duration of the neurotransmitter’s action. The compound’s interaction with AChE is of a mixed inhibition type .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathways. These pathways involve the neurotransmitter acetylcholine, which plays a crucial role in functions such as muscle contraction, pain response, learning, and memory. The inhibition of AChE leads to an increase in acetylcholine levels, which can intensify the neurotransmitter’s effects on the body .
Result of Action
The inhibition of AChE by this compound can lead to various molecular and cellular effects. For instance, it can enhance cholinergic transmission, which could potentially improve cognitive function. This makes the compound of interest in the research of neurodegenerative disorders like Alzheimer’s disease .
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-11(15)14-12-13-10(8-16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSBWWLDSHUOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.